molecular formula C20H20Cl2N2O5 B11278529 methyl N-({2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}acetyl)phenylalaninate

methyl N-({2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}acetyl)phenylalaninate

Cat. No.: B11278529
M. Wt: 439.3 g/mol
InChI Key: BZFCDVSFDZFQJG-UHFFFAOYSA-N
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Description

Methyl N-({2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}acetyl)phenylalaninate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenylalanine derivative, which is linked to a dichlorophenyl group through an amino and oxoethoxy bridge. The compound’s intricate structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-({2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}acetyl)phenylalaninate typically involves multiple steps, starting with the preparation of the dichlorophenylamine derivative. This is followed by the formation of the oxoethoxy bridge and the subsequent coupling with phenylalanine. Common reagents used in these reactions include dichlorophenylamine, ethyl oxalyl chloride, and phenylalanine methyl ester. The reactions are usually carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-({2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}acetyl)phenylalaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylalanine derivatives.

Scientific Research Applications

Methyl N-({2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}acetyl)phenylalaninate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s structure suggests potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl N-({2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}acetyl)phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may play a crucial role in binding to these targets, while the phenylalanine derivative can modulate the compound’s overall activity. Pathways involved in its mechanism of action may include inhibition of specific enzymes or activation of certain receptors, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(2,3-dichlorophenyl)carbamate: This compound shares the dichlorophenyl group but differs in its overall structure and applications.

    Methyl 2,3-dichloro-L-phenylalaninate: Similar in containing the dichlorophenyl and phenylalanine moieties but with different linkages and functional groups.

Uniqueness

Methyl N-({2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}acetyl)phenylalaninate is unique due to its specific combination of functional groups and the presence of the oxoethoxy bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20Cl2N2O5

Molecular Weight

439.3 g/mol

IUPAC Name

methyl 2-[[2-[2-(2,3-dichloroanilino)-2-oxoethoxy]acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C20H20Cl2N2O5/c1-28-20(27)16(10-13-6-3-2-4-7-13)24-18(26)12-29-11-17(25)23-15-9-5-8-14(21)19(15)22/h2-9,16H,10-12H2,1H3,(H,23,25)(H,24,26)

InChI Key

BZFCDVSFDZFQJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)COCC(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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